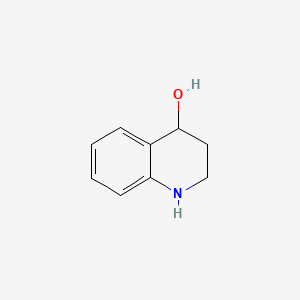

1,2,3,4-Tetrahydroquinolin-4-ol

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPZGQVVZOCWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301914 | |

| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24206-39-1 | |

| Record name | 24206-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Technical Guide: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for NF-κB inhibitors, anticancer agents, and cardiovascular drugs. Its structural versatility lies in the C4-hydroxyl stereocenter and the N1-position, which allow for divergent functionalization.

This guide details two primary synthetic workflows:

-

Route A (Racemic): A robust, scalable chemical reduction using Sodium Borohydride (NaBH₄), ideal for initial SAR (Structure-Activity Relationship) screening.

-

Route B (Asymmetric): A precision Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts, essential for generating enantiopure clinical candidates.

Retrosynthetic Analysis

To design an efficient synthesis, we must deconstruct the target molecule. The most reliable disconnection involves the reduction of the C4-ketone, which preserves the nitrogen heterocycle's integrity.

Figure 1: Retrosynthetic logic flow prioritizing the C4-ketone intermediate.

Route A: Robust Chemical Reduction (Racemic)

Objective: Rapid generation of racemic this compound for non-chiral applications. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Mechanistic Insight

While standard ketone reductions are trivial, the presence of the secondary amine (N1) in tetrahydroquinoline presents a challenge: chemoselectivity . The nitrogen lone pair can quench Lewis acidic reducing agents or participate in side reactions.

-

Solution: Use Sodium Borohydride (NaBH₄) in protic solvents (MeOH/EtOH). NaBH₄ is mild enough to leave the amine and aromatic ring untouched while selectively reducing the ketone.

Detailed Experimental Protocol

Reagents:

-

1,2,3,4-Tetrahydroquinolin-4-one (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.2 - 1.5 eq)

-

Methanol (anhydrous preferred, though not strictly required)

-

Ammonium Chloride (sat. aq.)

Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinolin-4-one (5.0 g, 34 mmol) in Methanol (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions and controls the exothermic nature of hydride addition.

-

Addition: Add NaBH₄ (1.93 g, 51 mmol) portion-wise over 15 minutes. Caution: Rapid addition causes vigorous hydrogen gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

-

Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to quench excess borohydride. Stir for 15 minutes until bubbling ceases.

-

Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL).

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if high purity is required.

Expected Yield: 85–95% Data Validation: ^1H NMR (CDCl₃) should show a multiplet at δ 4.7–4.8 ppm corresponding to the C4-H proton.

Route B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of chiral (R)- or (S)-1,2,3,4-tetrahydroquinolin-4-ol with high enantiomeric excess (ee >95%). Core Technology: Noyori-Ikariya Catalysis (Ru-arene-diamine complexes).[1][2]

The Catalyst System

The transformation utilizes a "metal-ligand bifunctional" mechanism. The catalyst, typically RuCl(p-cymene)[(R,R)-TsDPEN] , activates both the hydrogen donor (Formic acid or Isopropanol) and the substrate simultaneously. The amine proton on the ligand directs the hydride transfer, ensuring high stereocontrol.

Figure 2: The Metal-Ligand Bifunctional Mechanism ensuring stereoselectivity.

Detailed Experimental Protocol (ATH)

Reagents:

-

Substrate: 1,2,3,4-Tetrahydroquinolin-4-one (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

-

Hydrogen Source: 5:2 Formic Acid/Triethylamine (azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Workflow:

-

Catalyst Prep: In a glovebox or under Argon, weigh the Ru-catalyst (1 mol%).

-

Reaction Setup: Add the substrate (1.0 eq) to a Schlenk flask. Dissolve in minimal DCM (concentration ~0.5 M).

-

Initiation: Add the Formic Acid/TEA mixture (5 eq relative to substrate). Then, add the catalyst solution.

-

Stirring: Stir at 25–30°C for 12–24 hours. Note: Reaction rate is pH-dependent; the formic acid/TEA ratio buffers the system.

-

Workup: Dilute with water and extract with EtOAc. Wash the organic layer with saturated NaHCO₃ to remove excess acid.

-

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Expected Results: Yield >90%, ee >95% (Configuration depends on ligand chirality: (R,R)-TsDPEN typically yields the (R)-alcohol).

Comparative Data & Decision Matrix

| Feature | Route A: NaBH₄ Reduction | Route B: Asymmetric Transfer Hydrogenation |

| Primary Output | Racemic (±)-Alcohol | Enantiopure (R) or (S)-Alcohol |

| Cost Efficiency | High (Reagents <$1/g) | Moderate (Catalyst cost) |

| Scalability | Excellent (kg scale) | Good (requires catalyst recovery) |

| Time | 2–4 Hours | 12–24 Hours |

| Complexity | Low (Undergraduate level) | High (Requires inert atmosphere) |

Troubleshooting & Expert Tips

-

N-Protection: If the N1-amine interferes with the catalyst (poisoning via coordination), protect it with a Boc or Tosyl group before reduction. The N-Tosyl group often improves crystallinity and ee% in ATH reactions.

-

Over-reduction: In catalytic hydrogenation (H₂/Pd), there is a risk of reducing the benzene ring. The ATH method (transfer hydrogenation) is far more chemoselective for the ketone over the arene.

-

Solubility: 4-quinolones can be insoluble in non-polar solvents. For Route B, if DCM fails, switch to DMF or use the Formic Acid/TEA mixture as the solvent itself.

References

-

Asymmetric Transfer Hydrogenation of Heterocycles

-

Wang, C., et al. "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Journal of the American Chemical Society, 130(44), 14450-14451. Link

-

-

Noyori-Ikariya Catalyst Mechanism

-

General Reduction Protocols

-

Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH.[3] (Standard reference for NaBH4 ketone reduction conditions).

-

- Biological Relevance of THQ-4-ol: Kuo, S. C., et al. "Synthesis and cytotoxicity of 1,2,3,4-tetrahydro-4-oxoquinoline-6-sulfonamides." Journal of Medicinal Chemistry, 1999.

Sources

- 1. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroquinolin-4-ol: Chemical Properties, Synthesis, and Applications

The following technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydroquinolin-4-ol , structured for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary: The "Privileged" Scaffold

This compound (CAS: 24206-39-1) represents a critical pharmacophore in medicinal chemistry. Unlike its fully aromatic parent (quinoline) or the planar 4-quinolone, this scaffold introduces three-dimensionality (sp³ hybridization at C2, C3, and C4) and stereochemical complexity (chirality at C4).

Its dual functionality—a secondary cyclic amine and a homobenzylic secondary alcohol—makes it a versatile intermediate for constructing complex alkaloids, antimalarials, and cardiovascular agents. This guide details its physicochemical profile, synthetic pathways, and reactivity logic.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The physicochemical profile of this compound is defined by its amphoteric nature (basic amine, acidic/neutral alcohol) and potential for hydrogen bonding.

Table 1: Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 24206-39-1 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Chirality | 1 Chiral Center (C4); exists as (R) and (S) enantiomers.[1][2][3] |

| Physical State | Typically isolated as a viscous oil or low-melting solid (hygroscopic). |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in non-polar alkanes. |

| pKa (Calculated) | ~5.0 (Conjugate acid of amine); Alcohol pKa ~16-17. |

| Key Spectroscopic Signature | ¹H NMR : C4-H multiplet at δ 4.6–4.8 ppm; IR : Broad O-H stretch (~3300 cm⁻¹). |

Synthetic Routes & Production Strategies[2][8][9][10][11]

Synthesis strategies prioritize stereocontrol and chemoselectivity. The two primary industrial and laboratory methods are Carbonyl Reduction and Biocatalytic Synthesis .

Method A: Chemoselective Reduction (Standard Laboratory Protocol)

The most reliable route involves the reduction of 2,3-dihydroquinolin-4(1H)-one. Sodium borohydride (NaBH₄) is preferred over LiAlH₄ to avoid over-reduction or ring opening.

Experimental Protocol: NaBH₄ Reduction

-

Preparation : Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Addition : Cool solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control H₂ evolution.

-

Reaction : Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1).

-

Quench : Carefully add saturated NH₄Cl solution.

-

Workup : Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification : Flash column chromatography (MeOH/DCM gradient) yields the racemic alcohol.

Method B: Enantioselective Biocatalysis (Green Chemistry)

For chiral applications, direct chemical reduction often requires expensive Ru- or Ir-catalysts. A biocatalytic approach offers high enantiomeric excess (ee).

-

Biocatalyst : Rhodococcus equi (Strain ZMU-LK19).

-

Mechanism : Kinetic resolution or asymmetric reduction of the ketone precursor.

-

Outcome : Capable of yielding (>99% ee) of the (S)- or (R)-enantiomer depending on the specific reductase expressed.

Chemical Reactivity Profile

The reactivity of this compound is governed by three active sites:

-

N1-Position (Secondary Amine) : Nucleophilic; prone to alkylation, acylation, and oxidation.

-

C4-Position (Secondary Alcohol) : Benzylic-like reactivity; prone to oxidation, elimination (dehydration), and substitution (Sɴ1).

-

Aromatic Ring : Susceptible to electrophilic aromatic substitution (EAS), directed by the nitrogen lone pair.

Reactivity Logic & Pathway Diagram

The following diagram maps the critical transformation pathways for this scaffold.

Figure 1: Divergent reactivity pathways. The C4-alcohol can be selectively oxidized to the ketone or eliminated to the alkene, while harsh oxidation leads to full aromatization.

Key Reaction Mechanisms[12][13]

1. Dehydration (Elimination)

Heating with strong acid (H₂SO₄ or p-TsOH) induces E1 elimination .

-

Mechanism : Protonation of C4-OH

Loss of H₂O -

Product : 1,2-Dihydroquinoline .

-

Note : The product is unstable and prone to disproportionation or oxidation to quinoline in air.

2. Selective Oxidation vs. Aromatization

-

To Ketone : Use Dess-Martin Periodinane (DMP) or Swern conditions . These mild oxidants preserve the saturation of the C2-C3 bond.

-

To Quinoline : Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heating with Nitrobenzene . This drives the thermodynamic sink toward the fully aromatic system.

Medicinal Chemistry & Pharmacological Relevance[2][4][6][8][10]

The this compound moiety is a "privileged structure" in drug discovery, serving as a template for:

-

Antimalarials : Analogs mimic the quinine scaffold, interfering with heme polymerization in Plasmodium falciparum.

-

Cardiovascular Agents : Potassium channel blockers often incorporate the tetrahydroquinoline core to modulate vascular tone.

-

Neurological Targets : NMDA receptor antagonists and serotonin (5-HT) modulators utilize the conformational restriction of the fused ring system to enhance binding selectivity.

Structure-Activity Relationship (SAR) Insight :

-

C4-Stereochemistry : Biological activity is often enantioselective. For example, specific isomers may show 100-fold higher affinity for receptors than their mirror images.

-

N1-Substitution : Bulky groups at N1 can lock the ring conformation, influencing the spatial arrangement of the C4-hydroxyl group.

References

-

PubChem . This compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Chen, Y., et al. (2017) . Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols via a sequential asymmetric hydroxylation/diastereoselective oxidation process. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nammalwar, B. & Bunce, R. A. (2014) . Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions. Molecules. Available at: [Link]

-

Organic Chemistry Portal . Synthesis of Ketones by Oxidation of Alcohols. Available at: [Link]

Sources

The Biological & Synthetic Versatility of 1,2,3,4-Tetrahydroquinolin-4-ol

This technical guide details the biological activity, synthetic pathways, and pharmacological significance of 1,2,3,4-Tetrahydroquinolin-4-ol (4-OH-THQ) . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold intermediate and a bioactive pharmacophore.[1]

Technical Guide & Whitepaper

Executive Summary: The "Chiral Pivot" of Quinoline Therapeutics

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is ubiquitous in natural alkaloids and synthetic drugs. However, the specific derivative This compound represents a critical "chiral pivot" in drug design. Unlike the fully aromatic quinolines (flat, intercalating) or the unsubstituted tetrahydroquinolines (lipophilic carriers), the 4-ol derivative introduces sp³ hybridized complexity and a hydrogen-bonding handle at the C4 position.

This guide explores its dual role:

-

Direct Biological Agent: Exhibiting potent antiproliferative activity against specific cancer cell lines (e.g., H460, MCF7) when functionalized at the C4 position.[2]

-

Synthetic Linchpin: Serving as the immediate precursor to 4-aminoquinoline antimalarials and a substrate for enantioselective enzymatic transformations.

Therapeutic Applications & Biological Mechanisms[3][4]

Anticancer Activity: The 4-Aryl Effect

While the unsubstituted 4-ol is often a metabolic intermediate, 4-aryl-1,2,3,4-tetrahydroquinolin-4-ol derivatives display significant cytotoxicity.

-

Mechanism: These derivatives likely function by disrupting microtubule dynamics or intercalating into DNA minor grooves, driven by the "propeller-like" conformation of the 4-aryl group relative to the bicyclic core.

-

Key Data: In vitro growth inhibition assays reveal that introducing an unsubstituted phenyl ring at C4 increases antiproliferative efficacy by up to 90% compared to the parent scaffold.[2]

-

Target Specificity:

-

Lung Carcinoma (H460): High sensitivity to 4-phenyl derivatives.[2]

-

Prostate Carcinoma (DU145): Activity is highly sensitive to substitution on the C4-phenyl ring; para-substitution often abolishes activity, suggesting a tight steric pocket in the target protein.

-

Antimalarial Activity: The Hemozoin Connection

The 4-ol moiety is the direct reductive precursor to 4-aminoquinolines (like Chloroquine). However, the alcohol itself possesses weak to moderate antiplasmodial activity.

-

Pathway: Inhibition of hemozoin formation. The 4-OH group can H-bond with the propionate side chains of heme, interfering with its polymerization into non-toxic hemozoin.

-

Limitation: The 4-OH is less basic than the 4-amino group, leading to lower accumulation in the acidic food vacuole of the parasite. Thus, it is often optimized into an amine or ether.

Neuroactivity: Distinguishing Isoquinolines

It is critical to distinguish Tetrahydroquinoline (THQ) from Tetrahydroisoquinoline (THIQ) .

-

THIQ (Isoquinoline): Often associated with neurotoxicity (Parkinsonian-like effects) due to metabolism into N-methyl-salsolinol derivatives.

-

THQ (Quinoline): The 4-ol derivatives are generally devoid of this specific neurotoxicity and are instead explored as NMDA receptor antagonists and antioxidants .

Structure-Activity Relationship (SAR) Analysis

The biological output of the 4-OH-THQ scaffold is dictated by three vectors of modification.

Figure 1: SAR Map of this compound. The C4 position is the primary determinant of efficacy, while N1 modulates pharmacokinetics.

Experimental Protocols

Synthesis: Selective Reduction of Quinolin-4-ones

This protocol describes the synthesis of this compound via the reduction of 2,3-dihydroquinolin-4(1H)-one. This method is preferred for its high yield and operational simplicity.

Rationale: Sodium borohydride (NaBH₄) is used over Lithium Aluminum Hydride (LiAlH₄) to selectively reduce the ketone without reducing the aromatic ring or over-reducing to the alkane.

Protocol:

-

Dissolution: Dissolve 1.0 equivalent (e.g., 5 mmol) of substituted or unsubstituted 2,3-dihydroquinolin-4(1H)-one in anhydrous Methanol (MeOH) (10 mL/mmol).

-

Reduction: Cool the solution to 0°C in an ice bath. Add NaBH₄ (2.0 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane).[3] The ketone spot (Rf ~0.[3]6) should disappear, replaced by the alcohol (Rf ~0.3).

-

Quenching: Quench excess hydride by adding Acetone (1 mL) or saturated NH₄Cl solution (10 mL).

-

Extraction: Evaporate MeOH under reduced pressure. Dissolve residue in water and extract with Dichloromethane (DCM) (3 x 15 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

-

Expected Yield: >90%

-

Characterization: IR (Broad -OH stretch at 3420 cm⁻¹); ¹H NMR (Multiplet at δ 4.6–4.8 ppm for H-4).

-

Enantioselective Biocatalysis (Advanced)

For chiral applications, chemical reduction yields a racemate.

-

Biocatalyst: Rhodococcus equi or Pseudomonas plecoglossicidas.

-

Substrate: 1,2,3,4-Tetrahydroquinoline (direct C-H oxidation).[4]

-

Outcome: Yields (R)-1,2,3,4-tetrahydroquinolin-4-ol with >99% ee.[5][6]

-

Significance: The (R)-enantiomer often exhibits superior binding affinity in chiral protein pockets compared to the (S)-enantiomer.

Quantitative Data Summary

| Compound Derivative | Target Cell Line / Organism | IC50 / Activity | Mechanism Note |

| 4-Phenyl-THQ-4-ol | H460 (Lung Carcinoma) | ~25 µM (Growth Inhib.)[2] | Antiproliferative; DNA/Tubulin interaction |

| 4-Phenyl-THQ-4-ol | DU145 (Prostate) | High Potency | Sensitive to p-substitution |

| Unsubstituted 4-ol | Plasmodium falciparum | > 50 µM (Weak) | Precursor to active 4-amino drugs |

| 1-Methanesulfonyl-4-ol | P. falciparum | Moderate | Sulfonyl group aids lipid membrane crossing |

| 6,7-Dimethoxy-THQ | PC12 Cells | Non-toxic | Contrasts with neurotoxic isoquinolines |

Visualization of Synthesis Workflow

Figure 2: Synthetic pathways to the 4-ol scaffold. The chemical route yields racemates, while the biocatalytic route offers high enantioselectivity.

References

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. National Institutes of Health (NIH) / PMC. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids. Molecules (MDPI). [Link]

-

Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols via a sequential asymmetric hydroxylation process. Organic & Biomolecular Chemistry. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions. Molecules / NIH PMC. [Link]

-

Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process using Rhodococcus equi ZMU-LK19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol Derivatives

Executive Summary

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, anticancer, and cardiovascular activities. Its structural complexity lies in the C4 chiral center and the potential for diastereoselectivity relative to substituents at the C2 or C3 positions.

This technical guide moves beyond basic synthesis to address the critical challenges of enantioselective construction and stereochemical control . We focus on the most robust industrial and academic pathway: the Asymmetric Transfer Hydrogenation (ATH) of 2,3-dihydroquinolin-4(1H)-ones, while also detailing biocatalytic alternatives for green process development.

Structural Significance & Pharmacological Logic[1][2]

The biological efficacy of tetrahydroquinolin-4-ol derivatives is often dictated by the absolute configuration at the C4 position. In drug discovery, the "magic methyl" effect or specific hydroxyl orientation can alter binding affinity by orders of magnitude.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the scaffold that are typically modified to tune potency and metabolic stability.

Figure 1: Pharmacophore dissection of the tetrahydroquinolin-4-ol core. The C4-OH stereochemistry is often the primary determinant of target specificity.

Core Synthetic Strategy: Asymmetric Transfer Hydrogenation (ATH)[3]

While de novo cyclization (e.g., Povarov reaction) constructs the quinoline ring, the most reliable method to access the chiral 4-ol is the stereoselective reduction of the corresponding ketone: 2,3-dihydroquinolin-4(1H)-one .

Mechanism of Action: Ru(II)-Catalyzed ATH

The industry standard utilizes Ruthenium(II) catalysts with chiral diamine ligands (e.g., TsDPEN). This method avoids high-pressure H₂ gas, utilizing formic acid/triethylamine or isopropanol as hydrogen donors.

Why this route?

-

Chemomimesis: Mimics biological NADH reduction.

-

Stereocontrol: Tunable enantioselectivity (>95% ee) via ligand selection.

-

Safety: Ambient pressure operation.

Figure 2: Catalytic cycle of Ru(II)-mediated Asymmetric Transfer Hydrogenation. The metal-ligand bifunctional mechanism ensures high enantioselectivity via a concerted proton/hydride transfer.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-6-fluoro-1,2,3,4-tetrahydroquinolin-4-ol via ATH. This system is self-validating: the color change of the catalyst and the evolution of CO₂ gas serve as visual process indicators.

Materials

-

Substrate: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology

-

Catalyst Activation (In Situ):

-

In a flame-dried Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%) in dry DCM.

-

Add KOH (powdered) or TEA to generate the active 16-electron Ru-amido species. Stir for 15 min at room temperature. Indicator: Solution turns deep purple/red.

-

-

Reaction Initiation:

-

Add the substrate (6-Fluoro-2,3-dihydroquinolin-4(1H)-one) to the catalyst solution.

-

Slowly add the HCOOH/TEA mixture (3-5 equivalents) via syringe. Caution: Exothermic reaction with CO₂ evolution.

-

-

Monitoring:

-

Stir at 25–30°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1) or HPLC.[1]

-

Self-Validation: The reaction is complete when the ketone spot (UV active) disappears. The alcohol product is typically more polar.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ solution (neutralize excess acid).

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Concentrate and purify via flash column chromatography (Silica gel).[1]

-

Quantitative Data: Catalyst Performance Comparison

| Catalyst System | H-Source | Time (h) | Yield (%) | ee (%) | Ref |

| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/TEA | 5-12 | 92-96 | 95-99 | [1, 2] |

| Ir(Cp)[(S,S)-MsDPEN] | NaOOCH (aq) | 2-6 | 88-95 | 90-94 | [3] |

| RhCl(Cp)[(S,S)-TsDPEN] | Isopropanol | 12-24 | 85-90 | 80-88 | [2] |

Table 1: Comparison of transition metal catalysts for the reduction of dihydroquinolin-4-ones. Ru-based systems generally offer the best balance of rate and enantioselectivity.

Alternative Route: Biocatalytic Reduction

For projects requiring "Green Chemistry" compliance or when metal contamination is a concern (e.g., late-stage pharmaceutical intermediates), enzymatic reduction is the superior route.

Enzymes: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

-

Advantage: Mild conditions (pH 7 buffer, 30°C).

-

Disadvantage: Requires screening of enzyme libraries to match the specific substrate steric profile.

-

Protocol Note: Substrate solubility is often the bottleneck. Use DMSO (5-10% v/v) as a co-solvent.

Analytical Characterization & Troubleshooting

To ensure scientific integrity, the synthesized product must be validated using the following criteria.

Stereochemical Assignment

-

HPLC: Use Chiralcel OD-H or AD-H columns. (Racemic standard required for baseline separation).

-

NMR: The C4 proton typically appears as a triplet or doublet of doublets around 4.5–4.8 ppm.

-

Cis/Trans Determination: If C2 or C3 are substituted, the coupling constant (

) between H3 and H4 is diagnostic. - indicates eq-ax or eq-eq (often cis/trans depending on ring conformation).

- indicates ax-ax relationship (trans).

-

Troubleshooting Common Issues

-

Low Conversion: The catalyst may be poisoned by trace water or oxygen. Ensure Schlenk techniques are rigorous. Increase catalyst loading to 2 mol%.

-

Low ee: Temperature is too high. Lower reaction temperature to 0°C or -10°C to improve facial selectivity, though reaction time will increase.

-

Over-reduction: In rare cases, the aromatic ring may reduce. This is common with heterogeneous catalysts (Pd/C) but rare with the homogeneous Ru-TsDPEN system described here.

References

-

Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines. PubMed. [Link]

-

Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation. Organic Chemistry Frontiers. [Link]

-

Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation. NIH. [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC. [Link]

-

Tetrahydroquinoline synthesis - Povarov and Reduction Strategies. Organic Chemistry Portal. [Link]

Sources

Comprehensive Spectroscopic Profiling of 1,2,3,4-Tetrahydroquinolin-4-ol

This guide provides an in-depth spectroscopic and technical profile of 1,2,3,4-Tetrahydroquinolin-4-ol (CAS 24206-39-1), a critical chiral scaffold in medicinal chemistry.

Executive Summary & Compound Identity

This compound (4-hydroxy-1,2,3,4-tetrahydroquinoline) is a bicyclic heterocycle serving as a versatile intermediate in the synthesis of alkaloids and pharmaceutical agents (e.g., potential anti-malarial and cardiovascular drugs).[1][2][3] Its structure features a benzene ring fused to a saturated nitrogen-containing ring bearing a hydroxyl group at the C4 position, creating a chiral center that is often the focal point of stereoselective synthesis.

Core Chemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 24206-39-1 |

| Molecular Formula | C |

| Molecular Weight | 149.19 g/mol |

| Stereochemistry | Contains 1 Chiral Center (C4); exists as (R)- and (S)-enantiomers. |

| Physical State | White to pale yellow crystalline solid or powder. |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically prepared via the reduction of 2,3-dihydroquinolin-4(1H)-one (1,2,3,4-tetrahydroquinolin-4-one). This method minimizes impurities that could obscure the C4-methine signal in NMR.

Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in Methanol (0.2 M concentration).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

, 1.5 eq) portion-wise over 15 minutes to control exotherm. -

Reaction: Stir at room temperature for 2 hours. Monitor disappearance of the ketone carbonyl (approx. 1660 cm

in IR) and appearance of the alcohol. -

Workup: Quench with saturated NH

Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na -

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (EtOAc/Hexane gradient) to isolate the 4-ol.

Figure 1: Synthetic pathway for the generation of the analytical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, CDCl )

The following assignments are derived from high-purity samples of the 4-hydroxy derivative.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (C5) | 7.13 | Doublet (d) | 1H | 7.7 | Peri-position to C4-OH; deshielded by anisotropy. |

| Ar-H (C7) | 7.04 | Triplet (t) | 1H | 6.9 | Meta to N, Para to C4. |

| Ar-H (C6) | 6.63 | Triplet (t) | 1H | 7.4 | Para to N; shielded by resonance. |

| Ar-H (C8) | 6.48 | Doublet (d) | 1H | 7.7 | Ortho to NH; strongly shielded by N lone pair. |

| C4-H | 4.78 | Triplet (t) | 1H | 4.4 | Diagnostic Peak. Methine proton attached to OH. |

| NH | 3.7 - 3.9 | Broad (br) | 1H | - | Exchangeable; shift varies with concentration. |

| C2-H | 3.41 - 3.45 | Multiplet (m) | 1H | - | Diastereotopic proton adjacent to N. |

| C2-H | 3.24 - 3.28 | Multiplet (m) | 1H | - | Diastereotopic proton adjacent to N. |

| C3-H | 1.95 - 2.10 | Multiplet (m) | 2H | - | Methylene bridge; complex coupling with C2/C4. |

Technical Insight: The signal at 4.78 ppm is the critical quality attribute (CQA). If the reduction is incomplete, the starting ketone will lack this signal. If over-oxidation occurs (aromatization to quinoline), this signal will disappear entirely, replaced by aromatic protons >7.2 ppm.

C NMR Data (100 MHz, CDCl )

-

C4 (CH-OH): ~63.0 - 65.0 ppm (Significant shift from Ketone C=O at ~194 ppm).

-

C2 (CH

-N): ~38.0 - 40.0 ppm. -

C3 (CH

): ~28.0 - 30.0 ppm. -

Aromatic Carbons: 114.0, 117.5, 127.0, 129.5, 145.0 (C8a), 122.0 (C4a).

Mass Spectrometry (MS) Profile

The fragmentation pattern of this compound is dominated by the stability of the nitrogen-containing ring and the facile loss of water.

Fragmentation Pathway[5]

-

Molecular Ion (M

): -

Dehydration [M - H

O]: -

[M - OH]:

132. -

Retro-Diels-Alder (RDA): Less common in the alcohol than the ketone, but loss of ethylene (C

H

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis provides a rapid "Go/No-Go" check for the success of the synthesis (Ketone vs. Alcohol).

| Functional Group | Wavenumber (cm | Description |

| O-H Stretch | 3250 - 3400 | Broad band; indicative of the C4-alcohol. |

| N-H Stretch | 3350 - 3450 | Sharp band (often overlaps with OH); secondary amine. |

| C-H (sp | 2850 - 2950 | Methylene stretches of the saturated ring (C2, C3). |

| C=C (Aromatic) | 1580 - 1610 | Breathing modes of the benzene ring. |

| C-O Stretch | 1050 - 1100 | Strong band; confirms secondary alcohol character. |

| Absence of C=O | ~1660 - 1680 | Critical: Absence confirms complete reduction of the precursor ketone. |

Stereochemical Considerations

Since C4 is a chiral center, the standard reduction yields a racemic mixture ((±)-1,2,3,4-tetrahydroquinolin-4-ol).

-

Chiral Resolution: Enantiomers can be separated using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/Isopropanol mobile phases.

-

Enzymatic Kinetic Resolution: Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) can selectively acylate one enantiomer, allowing separation of the ester and the remaining alcohol.

References

-

BLDpharm. (n.d.). This compound (CAS 24206-39-1) Product Specifications and Safety Data. Retrieved from

-

ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline derivatives and spectroscopic data. Retrieved from

-

Google Patents. (n.d.). Process for production of optically active 4-hydroxy-1,2,3,4-tetrahydroquinolines (Patent EP0947586A1). Retrieved from

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for this compound. Retrieved from

Sources

Technical Guide: Mechanism of 1,2,3,4-Tetrahydroquinolin-4-ol Formation

Executive Summary

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for anti-malarial agents (e.g., analogs of quinine), cardiovascular drugs, and Bradykinin B1 receptor antagonists. Unlike the fully reduced tetrahydroquinoline, the 4-ol variant retains a chiral hydroxyl handle at the C4 position, allowing for further functionalization and stereochemical complexity.

This guide dissects the two primary mechanistic pathways for generating this motif: Diastereoselective Carbonyl Reduction (Top-Down) and Intramolecular Epoxide Opening (Bottom-Up). It prioritizes stereoelectronic control and experimental reproducibility.

Part 1: Mechanistic Pathways[1]

Pathway A: Diastereoselective Reduction of 2,3-Dihydroquinolin-4(1H)-ones

This is the "workhorse" method in drug discovery. The precursor, a 2,3-dihydroquinolin-4-one, is reduced using hydride sources. The critical scientific challenge here is controlling the cis/trans ratio relative to substituents at the C2 position.

The Mechanism[1][2][3][4][5][6]

-

Conformational Locking: The nitrogen lone pair conjugates with the aromatic ring, flattening the N-C2-C3 segment. However, the C2-C3-C4 region adopts a "half-chair" or "sofa" conformation.

-

Hydride Trajectory:

-

Axial Attack: Small hydride donors (e.g., NaBH₄ in MeOH) typically attack from the axial trajectory (perpendicular to the ring plane).

-

Equatorial Attack: Bulky hydrides (e.g., L-Selectride) are forced to attack equatorially due to steric hindrance from the C2 substituent.

-

-

Stereochemical Outcome:

-

If a substituent (R) exists at C2, it prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

-

Axial hydride attack on the carbonyl yields the cis-alcohol (pseudo-equatorial -OH).

-

Equatorial hydride attack yields the trans-alcohol (pseudo-axial -OH).

-

Visualization: Hydride Reduction Pathway

Caption: Divergent stereochemical outcomes based on hydride source steric bulk.

Pathway B: Intramolecular Epoxide Ring Opening (The De Novo Route)

This method constructs the heterocyclic ring and the alcohol simultaneously. It involves the reaction of an aniline derivative with a tethered epoxide (often derived from allyl glycidyl ethers or similar precursors).

The Mechanism[1][2][3][4][5][6]

-

Activation: A Lewis Acid (e.g., Sc(OTf)₃ or BF₃·OEt₂) coordinates to the epoxide oxygen, increasing electrophilicity.

-

Cyclization Mode: The aniline nitrogen acts as the nucleophile. According to Baldwin’s Rules , the 6-exo-tet cyclization is favored over the 7-endo-tet pathway.

-

Inversion: The nucleophilic attack occurs via an S_N2 mechanism at the less hindered carbon (or the carbon dictating the 6-membered ring), resulting in Walden inversion at the C4 stereocenter.

Visualization: Epoxide Cyclization Pathway

Caption: 6-exo-tet cyclization mechanism via Lewis Acid catalysis.

Part 2: Experimental Protocols

Protocol A: Standard NaBH₄ Reduction (Cis-Selective)

Best for: Routine synthesis where the thermodynamic stability of the alcohol is preferred.

Reagents:

-

Substrate: 2-phenyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv)

-

Reagent: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the quinolinone substrate in 10 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Addition: Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes. Note: Rapid addition causes exotherms that may degrade selectivity.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Quench: Quench carefully with saturated NH₄Cl solution (5 mL).

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Validation Point: The appearance of a broad O-H stretch (~3300-3400 cm⁻¹) and the disappearance of the carbonyl stretch (~1680 cm⁻¹) in IR confirms transformation.

Protocol B: Stereoselective Trans-Reduction (Meerwein-Ponndorf-Verley Variant)

Best for: Accessing the trans-isomer via thermodynamic equilibration.

Reagents:

-

Catalyst: Aluminum Isopropoxide (Al(OiPr)₃) (2.0 equiv)

-

Solvent: Isopropanol (Reagent Grade)

Step-by-Step:

-

Reflux the quinolinone substrate in isopropanol with Al(OiPr)₃ for 12-24 hours.

-

The reaction proceeds via a six-membered transition state where the hydride is transferred from the isopropoxide.

-

Because the reaction is reversible, it eventually equilibrates to the thermodynamically more stable isomer (often the trans isomer if the C2 substituent is bulky).

Part 3: Data Summary & Comparison

| Feature | NaBH₄ Reduction | L-Selectride Reduction | Epoxide Opening |

| Primary Mechanism | Nucleophilic Hydride Attack | Sterically Hindered Hydride Attack | Intramolecular S_N2 (6-exo-tet) |

| Key Intermediate | Alkoxide (Kinetic) | Alkoxide (Steric control) | Zwitterionic intermediate |

| Stereoselectivity | Favors Cis (2,4-cis) | Favors Trans (2,4-trans) | Dictated by epoxide chirality |

| Atom Economy | High | Moderate (Boron waste) | High (100% atom incorporation) |

| Scalability | Excellent (Kg scale) | Moderate (Low temp required) | Good (Requires precursor synthesis) |

Part 4: References

-

Reduction of Quinolinones (General Mechanism):

-

Stereoselective Synthesis (Biocatalytic/Chemical):

-

Epoxide Ring Opening Mechanics:

-

Title: Epoxide Ring Opening With Base - Master Organic Chemistry.

-

Source: Master Organic Chemistry

-

URL:[Link]

-

-

General THQ Scaffold Synthesis:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 11. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"stereochemistry of 1,2,3,4-Tetrahydroquinolin-4-ol"

An In-Depth Technical Guide to the Stereochemistry of 1,2,3,4-Tetrahydroquinolin-4-ol

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a hydroxyl group at the C4 position to form this compound creates a critical stereocenter, fundamentally influencing the molecule's three-dimensional geometry and its potential interactions with biological targets. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, addressing its stereoisomers, methodologies for stereoselective synthesis and chiral resolution, and advanced analytical techniques for stereochemical characterization. The principles and protocols detailed herein are designed to equip researchers in drug discovery and development with the foundational knowledge and practical insights required to effectively navigate the complexities of this chiral scaffold.

The Stereochemical Landscape of this compound

The unique structural architecture of 1,2,3,4-tetrahydroquinoline, which merges an aromatic benzene ring with a saturated piperidine ring, confers upon it a blend of rigidity and conformational flexibility.[3] The presence of a hydroxyl substituent at the C4 position introduces a chiral center, meaning the molecule is non-superimposable on its mirror image.

Consequently, this compound exists as a pair of enantiomers:

-

(R)-1,2,3,4-Tetrahydroquinolin-4-ol

-

(S)-1,2,3,4-Tetrahydroquinolin-4-ol

These enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and, most importantly, their interaction with other chiral molecules, including biological receptors, enzymes, and transporters. This differentiation is the cornerstone of stereospecific pharmacology, where one enantiomer may exhibit potent therapeutic activity while the other could be inactive, less active, or even responsible for undesirable side effects.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Methodologies for Stereocontrolled Access

Achieving stereochemical purity is a paramount objective in modern drug development. For this compound, two primary strategies are employed: asymmetric synthesis to directly form a single enantiomer, or chiral resolution to separate a pre-existing racemic mixture.

Asymmetric Synthesis: The Proactive Approach

Asymmetric synthesis aims to create the desired stereocenter with a high degree of selectivity. The most logical and field-proven approach for synthesizing enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1,2,3,4-tetrahydroquinolin-4-one.

Causality Behind Experimental Choice: The carbonyl group of the precursor ketone is planar, allowing reagents to approach from either of its two faces (re or si). A chiral catalyst or reagent creates a diastereomeric transition state that energetically favors approach from one face over the other, leading to the preferential formation of one enantiomer of the alcohol product. Chiral borane reagents (Corey-Bakshi-Shibata reduction) and transition metal catalysts with chiral ligands (Noyori-type asymmetric hydrogenation) are industry-standard methods for this transformation due to their high efficiency and enantioselectivity.[4]

This protocol is a representative example based on well-established ruthenium-catalyzed transfer hydrogenation reactions, which are valued for their operational simplicity and use of safer hydrogen sources like formic acid.[4]

Objective: To synthesize (R)-1,2,3,4-Tetrahydroquinolin-4-ol with high enantiomeric excess (e.e.).

Materials:

-

1,2,3,4-Tetrahydroquinolin-4-one

-

[RuCl(p-cymene)((R,R)-TsDACH)] catalyst

-

Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.5-1.0 mol%).

-

Solvent and Hydrogen Source: Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).

-

Reaction: Stir the mixture at the designated temperature (e.g., 25-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[5][6]

Caption: Workflow for asymmetric transfer hydrogenation.

Chiral Resolution: Separating Enantiomers

Resolution is a valid strategy when an asymmetric synthesis is not feasible or when both enantiomers are desired for comparative biological studies. This involves separating the components of a racemic mixture.

This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Chiral chromatography, particularly HPLC, is the most common and powerful method for both analytical and preparative separation of enantiomers.[7][8]

Principle of Separation: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding affinities. This differential interaction leads to different retention times, allowing for their separation.

Data Presentation: Common Chiral Stationary Phases for Alcohols

| CSP Type | Chiral Selector | Typical Mobile Phase | Mechanism of Interaction |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, and steric inclusion within the chiral polymer grooves. |

| Pirkle-type | π-acidic or π-basic moieties (e.g., DNB-phenylglycine) | Normal Phase (Hexane/Ethanol) | π-π stacking, hydrogen bonding, and dipole-dipole interactions. |

| Macrocyclic antibiotic | Teicoplanin or Vancomycin | Polar Organic or Reversed-Phase | Complex formation involving multiple hydrogen bonds, steric hindrance, and inclusion within the macrocyclic cavity.[8] |

Advanced Analytical Characterization

Unambiguous determination of stereochemistry and enantiomeric purity is a non-negotiable requirement. A multi-pronged analytical approach provides a self-validating system of characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for determining enantiomeric excess (e.e.). By integrating the peak areas of the two separated enantiomers, the ratio can be precisely calculated.

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity after derivatization with a chiral agent.

Mosher's Ester Analysis: This classic method involves reacting the racemic alcohol with an enantiopure chiral reagent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This reaction forms a mixture of diastereomeric esters. The protons near the newly formed stereocenter will experience different magnetic environments in the two diastereomers, resulting in separate, quantifiable signals in the ¹H NMR spectrum. This allows for the determination of the enantiomeric ratio.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the most definitive proof of relative and absolute stereochemistry. By solving the crystal structure, the precise three-dimensional arrangement of atoms can be determined, allowing for the unambiguous assignment of the (R) or (S) configuration.

Caption: A self-validating workflow for stereochemical analysis.

Conclusion and Future Outlook

The stereochemistry of this compound is a critical determinant of its potential utility in drug development. The presence of the C4 stereocenter necessitates rigorous control and characterization to ensure the synthesis and study of single, well-defined enantiomers. Asymmetric reduction of the corresponding ketone stands out as a premier strategy for accessing these molecules in an enantiopure form. This is complemented by robust analytical techniques, led by chiral HPLC, which are essential for validating stereochemical integrity. For researchers and drug development professionals, a deep understanding of these principles and methodologies is not merely academic but a prerequisite for the rational design and successful development of novel therapeutics based on the tetrahydroquinoline scaffold.

References

-

Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 1‐substituted 1,2,3,4‐Tetrahydroisoquinolines.... Retrieved from [Link]

- Carrillo, L., et al. (1998). Stereochemical Studies on the Synthesis of 1,2,3,4‐Tetrahydroisoquinolin‐4‐ols. Tetrahedron: Asymmetry. (Note: While the linked result is a ChemInform abstract, the original journal is cited.)

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

DTIC. (2019). Identification of the stereoisomers of 1,2,3,4-tetramethyl. Retrieved from [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

-

PubMed. (1995). A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Number of stereoisomers and symmetry of pentane-2,3,4-triol. Retrieved from [Link]

-

PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

-

PubMed Central. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Retrieved from [Link]

-

YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

- Chiral Drug Separation. (n.d.).

-

MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. parchem.com [parchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physical Characteristics & Characterization of 1,2,3,4-Tetrahydroquinolin-4-ol

Executive Summary

1,2,3,4-Tetrahydroquinolin-4-ol (CAS: 24206-39-1) represents a pivotal chiral scaffold in medicinal chemistry, serving as a pharmacophore in the development of antimalarial, cardiovascular, and psychotropic agents.[1] Unlike its parent compound, 1,2,3,4-tetrahydroquinoline (a liquid at room temperature), the introduction of the hydroxyl group at the C4 position significantly alters its physicochemical profile, introducing chirality and hydrogen-bonding capabilities that define its solid-state behavior and solubility.

This guide provides a rigorous technical analysis of the compound's physical properties, synthesis logic, and spectroscopic signature, designed for scientists requiring high-fidelity data for drug development workflows.

Part 1: Chemical Identity & Structural Analysis

The compound exists as two enantiomers, (R)- and (S)-1,2,3,4-tetrahydroquinolin-4-ol, due to the stereocenter at the C4 position. In non-asymmetric syntheses, it is isolated as a racemate.

Nomenclature & Identifiers

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Hydroxy-1,2,3,4-tetrahydroquinoline; 4-Hydroxytetrahydroquinoline |

| CAS Number | 24206-39-1 |

| Molecular Formula | C |

| Molecular Weight | 149.19 g/mol |

| Chirality | C4 Stereocenter (Enantiomeric pair) |

Structural Visualization

The following diagram illustrates the core bicyclic structure and the critical C4 stereocenter.

Part 2: Physical Properties Matrix

The hydroxylation of the tetrahydroquinoline ring induces a phase transition from liquid to solid compared to the parent molecule, driven by intermolecular hydrogen bonding between the C4-OH and N1-H moieties.

Physicochemical Data Table

| Property | Value / Characteristic | Experimental Context |

| Physical State | Solid (Crystalline powder) | Standard Temperature & Pressure (STP) |

| Color | White to Off-White | Pure samples; oxidizes to pale yellow upon air exposure |

| Melting Point | 92–96 °C (Enantiopure form cited) | Varies by purity/enantiomeric excess.[2] Racemate typically ~90-100°C range. |

| Solubility | Soluble: MeOH, EtOH, DMSO, CHCl | Polar organic solvents required for NMR/reactions |

| pKa | ~5.0 (Conjugate acid of amine) | Nitrogen lone pair availability is modulated by ring conformation |

| Stability | Air-sensitive (slow oxidation) | Store under inert atmosphere (Ar/N |

Note: While specific melting points can vary based on the salt form or derivative, the free base alcohol is consistently a solid, unlike the liquid 1,2,3,4-tetrahydroquinoline (bp 251°C).

Part 3: Synthesis & Reaction Protocol

The most reliable route to this compound is the reduction of 2,3-dihydroquinolin-4(1H)-one (also known as 4-oxo-1,2,3,4-tetrahydroquinoline). This method allows for the generation of the racemate or, if using chiral catalysts/hydride sources, enantiomerically enriched products.

Standard Reduction Protocol (NaBH )

This protocol describes the synthesis of the racemic alcohol.

-

Reagents:

-

Procedure:

-

Dissolve the ketone in MeOH at 0 °C.

-

Add NaBH

portion-wise to control hydrogen gas evolution. -

Stir at room temperature for 2–4 hours (monitor by TLC).

-

Quench with saturated NH

Cl solution. -

Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

SO -

Concentrate in vacuo to yield the crude solid.

-

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography.

Synthesis Workflow Diagram

Part 4: Spectroscopic Characterization[1]

Accurate identification requires analysis of the

H NMR Diagnostic Signals (CDCl , 400 MHz)

The following shifts are characteristic of the unsubstituted 4-ol core:

| Position | Shift ( | Multiplicity | Interpretation |

| Ar-H | 6.50 – 7.30 | Multiplets | 4 Aromatic protons (Benzene ring) |

| C4-H | 4.7 – 4.8 | Triplet/Multiplet | Carbinol proton (deshielded by OH) |

| N-H | ~3.8 – 4.0 | Broad Singlet | Amine proton (exchangeable) |

| C2-H | 3.20 – 3.45 | Multiplet | Protons adjacent to Nitrogen |

| C3-H | 1.90 – 2.10 | Multiplet | Methylene bridge protons |

| O-H | Variable | Broad Singlet | Hydroxyl proton (concentration dependent) |

Mechanistic Insight: The C4 proton signal is the most diagnostic. In the ketone precursor, this position has no proton; upon reduction, the appearance of the signal at

Mass Spectrometry (ESI/EI)

-

Molecular Ion: [M+H]

= 150.09 -

Fragmentation: Loss of H

O (M-18) is common in EI modes due to the benzylic-like stability of the resulting carbocation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287390, this compound. Retrieved from [Link]

-

Zhu, D., et al. (2014). Regio- and stereoselective benzylic hydroxylation to synthesize chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol with Pseudomonas plecoglossicidas.[5] Tetrahedron. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Retrieved from [Link]

-

ChemGuide. Reduction of Aldehydes and Ketones using Sodium Borohydride. Retrieved from [Link]

Sources

- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution | MDPI [mdpi.com]

- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Therapeutic Targets of 1,2,3,4-Tetrahydroquinolin-4-ol

This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 1,2,3,4-tetrahydroquinolin-4-ol. Given the nascent stage of research on this specific molecule, this document provides a strategic framework for identifying and validating its biological targets. By leveraging the known activities of the broader tetrahydroquinoline class of compounds and employing systematic target deconvolution methodologies, we can efficiently navigate the path from a promising chemical entity to a validated therapeutic lead.

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Derivatives of this versatile structure have been investigated for a multitude of therapeutic applications, including oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions.[2][3] The diverse biological profiles of these compounds, ranging from enzyme inhibition to receptor modulation, underscore the potential of newly synthesized analogs like this compound.[2][4][5][6]

While extensive research has been conducted on substituted tetrahydroquinolines, this compound itself remains largely uncharacterized in terms of its specific biological targets. This guide, therefore, presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets, paving the way for its development as a potential therapeutic agent.

Part 1: Hypothesis Generation - Plausible Therapeutic Areas and Initial Screens

Based on the well-documented activities of structurally related tetrahydroquinoline derivatives, we can formulate initial hypotheses to guide our investigation. This approach allows us to prioritize screening efforts in therapeutic areas where the scaffold has already shown promise.

Table 1: Potential Therapeutic Areas for this compound Based on Analog Activity

| Therapeutic Area | Known Activities of Tetrahydroquinoline Analogs | Key Molecular Target Classes Implicated |

| Oncology | Inhibition of mTOR, LSD1, and aromatase; RORγ inverse agonism.[2][4][5][7] | Kinases, Demethylases, Nuclear Receptors |

| Neurodegenerative Diseases | Inhibition of γ-secretase, modulation of NMDA receptors, neuroprotective effects.[2][8] | Proteases, Ion Channels |

| Infectious Diseases | Antibacterial and anti-parasitic properties.[2][3] | Bacterial enzymes, Parasitic proteins |

| Metabolic Disorders | Anti-diabetic and anti-hyperlipidemic activities.[2] | Adrenergic receptors, various enzymes |

| Inflammatory Diseases | Anti-inflammatory and anti-oxidant effects.[2] | Cytokines, Inflammatory pathway enzymes |

The initial phase of target identification should involve broad, cell-based phenotypic screening to ascertain the primary biological effects of this compound.[9] This allows for an unbiased assessment of its activity and can reveal unexpected therapeutic avenues.

Experimental Protocol 1: High-Throughput Phenotypic Screening

-

Cell Line Selection: A panel of well-characterized human cell lines representing the hypothesized therapeutic areas (e.g., cancer cell lines like A549 for lung cancer, MCF-7 for breast cancer; neuronal cell lines like SH-SY5Y; and immune cell lines like Jurkat cells) should be selected.[4]

-

Assay Miniaturization: Assays should be optimized for a 384- or 1536-well format to facilitate high-throughput screening (HTS).[10]

-

Compound Treatment: Cells are treated with a concentration range of this compound (e.g., from 10 nM to 100 µM) to determine dose-response relationships.

-

Phenotypic Readouts: A variety of phenotypic readouts should be employed, including:

-

Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to identify cytotoxic or cytostatic effects.

-

High-Content Imaging: To assess morphological changes, protein localization, or other cellular markers.

-

Reporter Gene Assays: To measure the activity of specific signaling pathways.

-

-

Hit Confirmation and Prioritization: Primary hits from the HTS campaign should be confirmed through re-testing. Confirmed hits are then prioritized based on potency, efficacy, and desirable phenotypic outcomes for follow-up target deconvolution studies.[10]

Part 2: Target Deconvolution - From Phenotype to Protein

Once a robust and reproducible phenotype has been established, the next critical step is to identify the specific molecular target(s) responsible for this effect. A combination of affinity-based and label-free proteomics approaches is recommended to increase the probability of successful target identification.[11]

Affinity-Based Target Identification

This method relies on chemically modifying this compound to create a probe that can be used to "pull down" its binding partners from a cell lysate.[11]

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

-

Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the desired phenotype.

-

Incubation and Capture: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s). The probe-protein complexes are then captured using streptavidin-coated beads.[11]

-

Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).[11]

Label-Free Target Identification

Label-free methods offer the advantage of using the unmodified compound, thus avoiding potential artifacts introduced by chemical modifications.[11] One such powerful technique is the thermal shift assay.

-

Principle: The binding of a small molecule to its target protein can stabilize the protein, leading to an increase in its melting temperature.

-

Intact Cell Treatment: Treat intact cells with this compound.

-

Heating and Lysis: The treated cells are heated to various temperatures, causing proteins to denature and aggregate. The cells are then lysed.

-

Protein Quantification: The soluble protein fraction at each temperature is collected and analyzed by quantitative mass spectrometry to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of the compound.

Caption: Connecting target engagement to cellular phenotype.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the therapeutic targets of this compound. By progressing from broad phenotypic screening to rigorous target deconvolution and validation, researchers can efficiently uncover the mechanism of action of this promising compound. The identification of novel, druggable targets will not only advance our understanding of disease biology but also open up new avenues for the development of next-generation therapeutics. The journey from a chemical scaffold to a clinical candidate is challenging, but with a strategic and evidence-based approach, the full therapeutic potential of this compound can be realized.

References

-

University College London. Target Identification and Validation (Small Molecules). [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. [Link]

-

European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Nature. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

-

Journal of Biomedical Science. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

-

Longdom Publishing. Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents. [Link]

-

Drug Target Review. Immunoassay developed to detect small molecules. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

-

MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

MDPI. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. [Link]

-

PubChem. This compound. [Link]

-

Future Science. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. [Link]

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

PubMed. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. [Link]

-

Molecules. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). [Link]

-

ResearchGate. Various bioactive natural and synthetic 1,2,3,4‐tetrahydroquinolines. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

BindingDB. BindingDB PrimarySearch_ki. [Link]

-

PubMed. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. [Link]

-

PubMed. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1,2,3,4-Tetrahydroquinolin-4-ol Properties: A Technical Whitepaper

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents ranging from antimalarials to anticancer drugs.[1][2][3] The specific derivative, 1,2,3,4-tetrahydroquinolin-4-ol , introduces a critical hydroxyl group at the C4 position. This modification not only enhances water solubility compared to the parent THQ but also introduces a chiral center (

This technical guide outlines a rigorous in silico framework for predicting the physicochemical, electronic, and pharmacological properties of this compound. By integrating Density Functional Theory (DFT), ADMET profiling, and molecular docking, researchers can prioritize high-value derivatives before committing to bench synthesis.

Part 1: Molecular Architecture & Electronic Profiling (DFT)

Theoretical Framework

To accurately predict the reactivity and stability of this compound, we employ Density Functional Theory (DFT). The presence of the nitrogen lone pair and the C4-hydroxyl group creates a unique electronic environment that dictates the molecule's ability to act as a hydrogen bond donor/acceptor.

Recommended Protocol:

-

Method: DFT with the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) is recommended to adequately describe the diffuse functions of the oxygen and nitrogen lone pairs.

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Key Reactivity Descriptors

Based on comparative studies of quinoline derivatives, the following electronic properties are critical:

-

HOMO-LUMO Gap (

):-